2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group at the 2’ position and a carbonitrile group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis of 2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile can be optimized by using readily available raw materials and efficient reaction conditions. The use of less toxic reagents and shorter reaction steps can significantly reduce production costs and improve yield .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Formation of 2’-Hydroxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 2’-Hydroxy[1,1’-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and carbonitrile groups play crucial roles in these interactions by forming hydrogen bonds or participating in other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy[1,1’-biphenyl]-3-carboxylic acid
- 2-Hydroxy[1,1’-biphenyl]-3-amine
- 2-Hydroxy[1,1’-biphenyl]-3-carbaldehyde
Uniqueness
Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various chemical and biological applications .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZIWTOPZLSKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602418 |
Source
|
Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-42-7 |
Source
|
Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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